4-Chloro-3-cyclopropylpyridine

Overview

Description

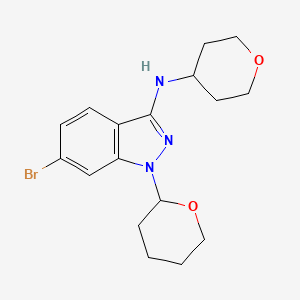

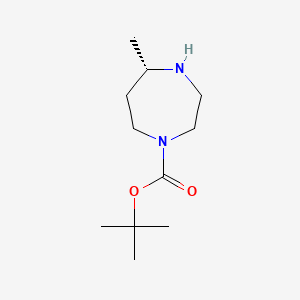

4-Chloro-3-cyclopropylpyridine is a chemical compound with the molecular formula C8H8ClN . It is used as a building block in the synthesis of benzocanthinones via tributyltin hydride radical induced cyclization .

Molecular Structure Analysis

The molecular structure of 4-Chloro-3-cyclopropylpyridine consists of a pyridine ring with a chlorine atom at the 4-position and a cyclopropyl group at the 3-position .

Chemical Reactions Analysis

While specific chemical reactions involving 4-Chloro-3-cyclopropylpyridine are not detailed in the search results, it’s worth noting that the prediction of chemical reaction pathways has been accelerated by the development of novel machine learning architectures based on the deep learning paradigm .

Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Chloro-3-cyclopropylpyridine include a molecular weight of 153.61 g/mol, a topological polar surface area of 12.9 Ų, and a complexity of 122 .

Scientific Research Applications

Synthesis and Structural Characterization

4-Chloro-3-cyclopropylpyridine plays a significant role in the synthesis and structural characterization of various chemical compounds. In one study, it was used in the synthesis of cyclometalated complexes of Iridium(III) with functionalized 2,2‘-bipyridines. These complexes exhibited notable redox and absorption properties, and were luminescent from 3MLCT levels both at 77 K in a rigid matrix and at 298 K in fluid solution (Neve et al., 1999).

Molecular Structure and Conformation

The molecular structure and conformation of cyclopropylpyridine derivatives, including 4-cyclopropylpyridine, were extensively studied. Electron diffraction and ab initio quantum chemical calculations revealed insights into the conformation of these molecules. The presence of a nitrogen atom was found to lower the energy of these molecules significantly, affecting their stability (Trætteberg et al., 2005).

Chemoselectivity and Synthesis Applications

In another application, 4-Chloro-3-cyclopropylpyridine was involved in chemoselectivity and regioselectivity studies for the synthesis of various pyridines. The functionalization process demonstrated the versatility of this compound in organic synthesis, particularly in the formation of various disubstituted pyridines (Marsais et al., 1988).

Luminescent Properties in Metal Complexes

Its role extends to the field of luminescent properties in metal complexes. For instance, it was used in the study of mono-cyclometalated platinum(II) complexes, which demonstrated notable electroluminescent properties. These findings have potential implications for the development of advanced materials and lighting technologies (Ionkin et al., 2005).

Safety And Hazards

Future Directions

properties

IUPAC Name |

4-chloro-3-cyclopropylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN/c9-8-3-4-10-5-7(8)6-1-2-6/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGUMXLGYXPEPCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CN=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30744900 | |

| Record name | 4-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-3-cyclopropylpyridine | |

CAS RN |

1346544-23-7 | |

| Record name | 4-Chloro-3-cyclopropylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30744900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-2,2-diethyl-6-phenyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine](/img/structure/B567467.png)

![2-Chloro-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine hydrochloride](/img/structure/B567470.png)

![2,6-Dibromo-4,8-bis((2-ethylhexyl)oxy)benzo[1,2-b:4,5-b']dithiophene](/img/structure/B567473.png)

![8-Bromoimidazo[1,2-A]pyridine-6-carboxylic acid](/img/structure/B567482.png)

![7-Nitro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B567486.png)